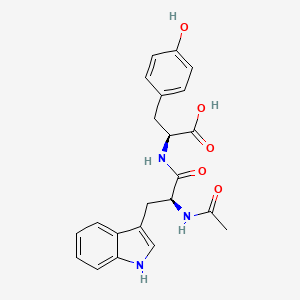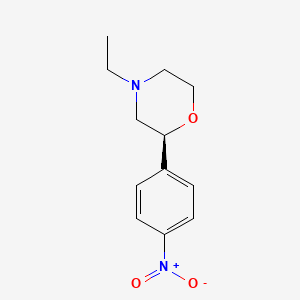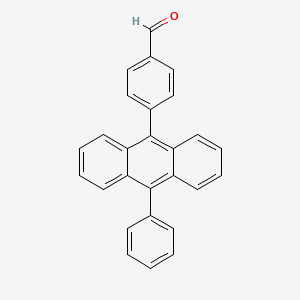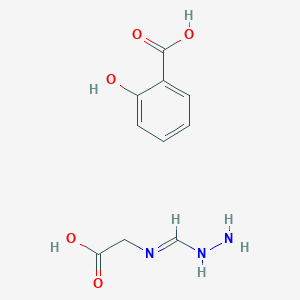![molecular formula C17H23Br3O3 B14187266 [4-(Octyloxy)phenyl]methyl tribromoacetate CAS No. 922722-04-1](/img/structure/B14187266.png)
[4-(Octyloxy)phenyl]methyl tribromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Octyloxy)phenyl]methyl tribromoacetate is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with an octyloxy group and a tribromoacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Octyloxy)phenyl]methyl tribromoacetate typically involves the reaction of [4-(Octyloxy)phenyl]methanol with tribromoacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Purification of [4-(Octyloxy)phenyl]methanol and tribromoacetic acid.
Reaction: Mixing the reactants in a reactor with the appropriate catalyst and solvent.
Purification: Separation and purification of the product using techniques such as distillation or recrystallization.
Quality Control: Ensuring the final product meets the required specifications through analytical methods like NMR and HPLC.
化学反応の分析
Types of Reactions
[4-(Octyloxy)phenyl]methyl tribromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The tribromoacetate group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered properties.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Substitution: Formation of [4-(Octyloxy)phenyl]methyl derivatives with different functional groups.
Reduction: Formation of [4-(Octyloxy)phenyl]methanol or other reduced derivatives.
Oxidation: Formation of [4-(Octyloxy)phenyl]methyl carboxylate or other oxidized derivatives.
科学的研究の応用
[4-(Octyloxy)phenyl]methyl tribromoacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce tribromoacetate groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [4-(Octyloxy)phenyl]methyl tribromoacetate involves its interaction with molecular targets through its functional groups. The tribromoacetate moiety can participate in nucleophilic substitution reactions, while the octyloxy group can influence the compound’s solubility and reactivity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
[4-(Octyloxy)phenyl]methyl acetate: Similar structure but with an acetate group instead of tribromoacetate.
[4-(Octyloxy)phenyl]methyl bromide: Contains a bromide group instead of tribromoacetate.
[4-(Octyloxy)phenyl]methyl chloride: Contains a chloride group instead of tribromoacetate.
Uniqueness
[4-(Octyloxy)phenyl]methyl tribromoacetate is unique due to the presence of the tribromoacetate group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific applications where the tribromoacetate functionality is required.
特性
CAS番号 |
922722-04-1 |
|---|---|
分子式 |
C17H23Br3O3 |
分子量 |
515.1 g/mol |
IUPAC名 |
(4-octoxyphenyl)methyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C17H23Br3O3/c1-2-3-4-5-6-7-12-22-15-10-8-14(9-11-15)13-23-16(21)17(18,19)20/h8-11H,2-7,12-13H2,1H3 |
InChIキー |
SEDDGPSJGNOLFC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)COC(=O)C(Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)

![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)
![2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B14187234.png)

![{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B14187240.png)



![(2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14187259.png)

